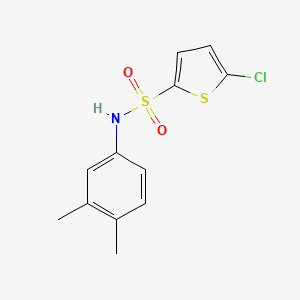![molecular formula C16H19NO2S B5843691 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)
2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol, also known as EMPT, is a chemical compound that has been studied for its potential use in scientific research. EMPT belongs to the family of phenols and is a derivative of 2-ethoxy-4-methylphenol. It has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has been found to have a high affinity for the active site of tyrosinase and acetylcholinesterase, making it a potent inhibitor of these enzymes.
Biochemical and Physiological Effects:
2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which could have implications in the treatment of oxidative stress-related diseases. 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has also been found to have anti-inflammatory activity, which could have implications in the treatment of various inflammatory diseases. Additionally, 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has been found to have antibacterial and antifungal activity, making it a promising compound for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, one limitation of 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol is its solubility in water, which could affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol. One area of research could focus on the development of 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol-based inhibitors for tyrosinase and acetylcholinesterase. Another area of research could focus on the development of 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol-based antimicrobial agents. Additionally, further studies could investigate the potential use of 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol in the treatment of oxidative stress-related and inflammatory diseases. Overall, 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has several potential applications in scientific research, and further studies could lead to the development of new treatments for various diseases.
Synthesemethoden
2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol can be synthesized through a multi-step process. The first step involves the reaction of 2-ethoxy-4-methylphenol with thionyl chloride to form the corresponding chloro compound. The chloro compound is then reacted with 2-(methylthio)aniline in the presence of a base to obtain the final product, 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol. The synthesis of 2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Tyrosinase is involved in the production of melanin, while acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes could have implications in the treatment of various diseases, including Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-19-15-10-12(8-9-14(15)18)11-17-13-6-4-5-7-16(13)20-2/h4-10,17-18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVSGWSNIJODSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

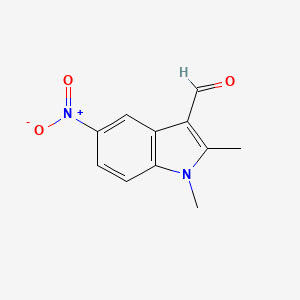
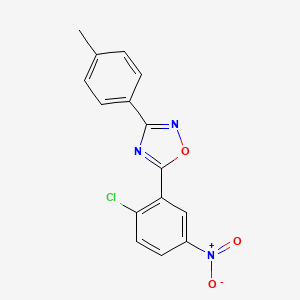
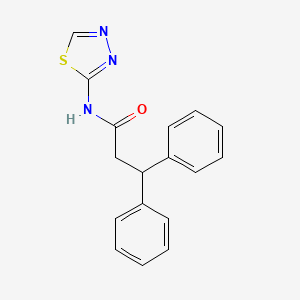
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)
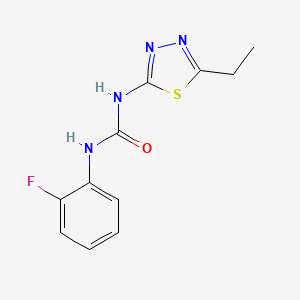
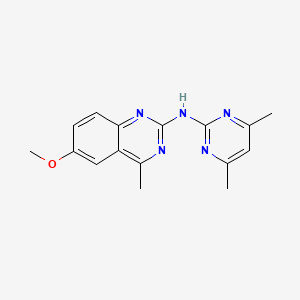

![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
